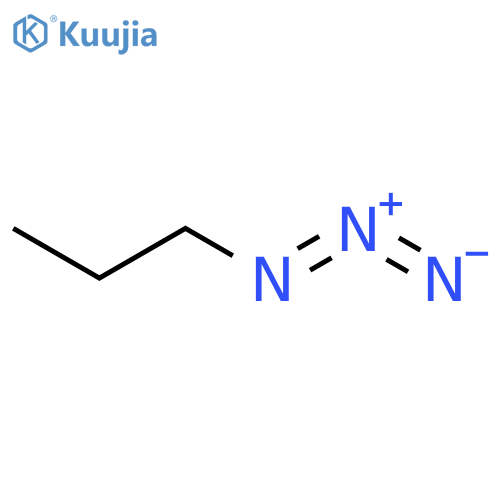Cas no 22293-25-0 (1-azidopropane)

1-azidopropane structure
商品名:1-azidopropane
1-azidopropane 化学的及び物理的性質
名前と識別子
-
- 1-azidopropane
- propane, 1-azido-
- Propyl azide
- LogP
- AKOS010630666
- N-Propyl azide
- F8882-5549
- 22293-25-0
- Q6951400
- TVPPZASKIXGUJQ-UHFFFAOYSA-N
- 1-Azido propane
- DTXSID60496682
-
- インチ: InChI=1S/C3H7N3/c1-2-3-5-6-4/h2-3H2,1H3
- InChIKey: TVPPZASKIXGUJQ-UHFFFAOYSA-N
- ほほえんだ: CCCN=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 85.06411
- どういたいしつりょう: 85.063997236g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 6
- 回転可能化学結合数: 2
- 複雑さ: 62.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 14.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 48.76
1-azidopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F8882-5549-2.5g |
1-azidopropane |
22293-25-0 | 95%+ | 2.5g |
$630.0 | 2023-09-06 | |
| Life Chemicals | F8882-5549-0.5g |
1-azidopropane |
22293-25-0 | 95%+ | 0.5g |
$299.0 | 2023-09-06 | |
| TRC | A150741-100mg |
1-Azidopropane |
22293-25-0 | 100mg |
$ 45.00 | 2021-05-07 | ||
| Life Chemicals | F8882-5549-5g |
1-azidopropane |
22293-25-0 | 95%+ | 5g |
$945.0 | 2023-09-06 | |
| Life Chemicals | F8882-5549-1g |
1-azidopropane |
22293-25-0 | 95%+ | 1g |
$315.0 | 2023-09-06 | |
| Life Chemicals | F8882-5549-10g |
1-azidopropane |
22293-25-0 | 95%+ | 10g |
$1355.0 | 2023-09-06 | |
| Life Chemicals | F8882-5549-0.25g |
1-azidopropane |
22293-25-0 | 95%+ | 0.25g |
$284.0 | 2023-09-06 | |
| TRC | A150741-500mg |
1-Azidopropane |
22293-25-0 | 500mg |
$ 200.00 | 2021-05-07 | ||
| TRC | A150741-1g |
1-Azidopropane |
22293-25-0 | 1g |
$ 310.00 | 2021-05-07 |
1-azidopropane 関連文献
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Esteban E. Ureña-Benavides,Christopher L. Kitchens RSC Adv., 2012,2, 1096-1105
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
22293-25-0 (1-azidopropane) 関連製品
- 88192-19-2(3-Azidopropan-1-amine)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
